molecular formula C12H12N6O2 B2884751 2-(4-(cyclopropanecarboxamido)phenyl)-2H-tetrazole-5-carboxamide CAS No. 1351630-75-5

2-(4-(cyclopropanecarboxamido)phenyl)-2H-tetrazole-5-carboxamide

Cat. No. B2884751
M. Wt: 272.268
InChI Key: YSRJRRFZVJABQR-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

Molecular structure analysis involves determining the 3D structure of the molecule. Techniques used could include X-ray crystallography, NMR spectroscopy, and computational methods .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It could involve studying its reactivity with various reagents, its behavior under different conditions, and the mechanisms of its reactions .


Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound. This could include its melting point, boiling point, solubility in various solvents, stability under various conditions, and spectroscopic properties .

Safety And Hazards

This involves studying the safety and hazards associated with the compound. This could include its toxicity, flammability, environmental impact, and safe handling and disposal procedures .

Future Directions

Future directions could involve suggesting further studies that could be done on the compound. This could include suggesting modifications to its structure to enhance its properties, further studies on its mechanism of action, or applications that it could be developed for .

properties

IUPAC Name

2-[4-(cyclopropanecarbonylamino)phenyl]tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N6O2/c13-10(19)11-15-17-18(16-11)9-5-3-8(4-6-9)14-12(20)7-1-2-7/h3-7H,1-2H2,(H2,13,19)(H,14,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSRJRRFZVJABQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=CC=C(C=C2)N3N=C(N=N3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(cyclopropanecarboxamido)phenyl)-2H-tetrazole-5-carboxamide

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